Product packaging for 5,6,7-Trifluoroquinoline(Cat. No.:CAS No. 212554-34-2)

5,6,7-Trifluoroquinoline

Cat. No.: B2646559
CAS No.: 212554-34-2
M. Wt: 183.133
InChI Key: AHFRKPNUPAYCHX-UHFFFAOYSA-N
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Description

5,6,7-Trifluoroquinoline (CAS 212554-34-2) is a fluorinated organic compound with the molecular formula C9H4F3N and a molecular weight of 183.13 g/mol . This compound serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. The strategic incorporation of three fluorine atoms onto the quinoline scaffold can significantly alter the molecule's electronic properties, metabolic stability, and membrane permeability, making it a privileged structure in drug design. Recent research highlights the application of this chemical motif in the discovery of potent and selective drug candidates. For instance, a closely related derivative, 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide (VPC-13789), has been developed as a potent, selective, and orally available inhibitor of the human Androgen Receptor, demonstrating efficacy in models of castration-resistant prostate cancer . This underscores the potential of the this compound scaffold in creating new treatments for challenging diseases. As a chemical reagent, it is primarily used in organic synthesis, heterocyclic chemistry, and as a precursor for further functionalization. Researchers value this compound for its ability to impart favorable physicochemical characteristics into lead molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate precautions, as it may cause skin, eye irritation, and respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4F3N B2646559 5,6,7-Trifluoroquinoline CAS No. 212554-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7-trifluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3N/c10-6-4-7-5(2-1-3-13-7)8(11)9(6)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFRKPNUPAYCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2N=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 5,6,7 Trifluoroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of the chemistry of 5,6,7-trifluoroquinoline and related polyfluoroquinolines. In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, which in this case is a fluoride (B91410) ion. The reaction generally proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of multiple electron-withdrawing fluorine atoms, coupled with the inherent electron-withdrawing nature of the quinoline's nitrogen atom, makes the benzene (B151609) ring highly susceptible to nucleophilic attack. byjus.com

Systematic studies on polyfluorinated quinolines have demonstrated that fluorine atoms can be displaced by a variety of nucleophiles. researchgate.net While nitrogen-centered nucleophiles are extensively studied, other nucleophiles, including oxygen- and sulfur-based reagents, also readily participate in SNAr reactions. For instance, in related polyfluoroquinoline systems like 5,6,7,8-tetrafluoroquinoline (B12704548), reagents such as sodium methoxide (B1231860) have been shown to displace a fluorine atom. dur.ac.uk Similarly, sulfur nucleophiles (S-nucleophiles) like hydrosulfide (B80085) (HS⁻), thiophenoxide (PhS⁻), and methanethiolate (B1210775) (MeS⁻) have been used in reactions with heptafluoroquinoline. researchgate.net

The regioselectivity of these substitutions depends on the specific fluoroquinoline isomer and the nature of the nucleophile. For example, the reaction of 5,6,7,8-tetrafluoroquinoline with sodium methoxide results in the selective substitution of the fluorine atom at the C-7 position. dur.ac.uk This highlights the complex interplay of electronic factors governing the reaction's outcome.

Table 1: Examples of SNAr Reactions on Polyfluoroquinolines with Various Nucleophiles Note: Data for closely related polyfluoroquinolines is included to illustrate the general reactivity patterns.

Fluoroquinoline SubstrateNucleophilePosition of SubstitutionProductReference
5,6,7,8-TetrafluoroquinolineSodium methoxide (CH₃ONa)C-77-Methoxy-5,6,8-trifluoroquinoline dur.ac.uk
5,6,7,8-TetrafluoroquinolineAmmonia (B1221849) (NH₃)C-7 and C-67-Amino-5,6,8-trifluoroquinoline and 6-Amino-5,7,8-trifluoroquinoline researchgate.net
5,6,7,8-TetrafluoroquinolinePiperidine (B6355638)C-7 and C-67-Piperidino-5,6,8-trifluoroquinoline and 6-Piperidino-5,7,8-trifluoroquinoline researchgate.net
5,7,8-TrifluoroquinolineAqueous AmmoniaC-77-Amino-5,8-difluoroquinoline researchgate.net

The reaction of polyfluorinated quinolines with nitrogen-centered nucleophiles, such as ammonia and amines, has been a focal point of research due to the prevalence of aminoquinolines in biologically active compounds. researchgate.net These studies reveal intricate patterns of regioselectivity.

The aminodefluorination of polyfluorinated quinolines often leads to a mixture of monoamino-substituted products. researchgate.net For example, the reaction of 5,6,7,8-tetrafluoroquinoline with aqueous ammonia at 130°C yields a mixture of 6-amino-5,7,8-trifluoroquinoline and 7-amino-5,6,8-trifluoroquinoline in a 1:5 ratio, with the 7-amino isomer being the major product. researchgate.net A similar outcome is observed when using liquid ammonia at a lower temperature (-80°C), which produces the same amines in a ~1:4 ratio. researchgate.net

Reactions with other amines, such as piperidine, exhibit similar regioselectivity. The reaction of 5,6,7,8-tetrafluoroquinoline with boiling piperidine results in the formation of 5,7,8-trifluoro-6-piperidinoquinoline and 5,6,8-trifluoro-7-piperidinoquinoline, again with the 7-substituted product being favored. researchgate.net

Table 2: Regioselectivity in the Amination of 5,6,7,8-Tetrafluoroquinoline

ReagentConditionsProduct Ratio (6-amino : 7-amino)Major ProductReference
Aqueous Ammonia130 °C1 : 57-Amino-5,6,8-trifluoroquinoline researchgate.net
Liquid Ammonia-80 °C~1 : 47-Amino-5,6,8-trifluoroquinoline researchgate.net
PiperidineBoiling- (7-isomer is major)5,6,8-Trifluoro-7-piperidinoquinoline researchgate.net
Hydrazine Hydrate100 °C~1 : 55,6,8-Trifluoro-7-hydrazinoquinoline researchgate.net

The position of the fluorine atoms on the benzene ring significantly directs the outcome of nucleophilic substitution. The regioselectivity observed in the amination of 5,6,7,8-tetrafluoroquinoline, where substitution preferentially occurs at C-7, is attributed to the activating influence of the fluorine atoms at positions C-5 and C-8. researchgate.net These fluorine atoms, being ortho and para to the C-7 position, provide powerful electronic stabilization to the negative charge that develops in the Meisenheimer intermediate during the SNAr reaction at C-7.

In contrast, for the substitution at C-6, only the C-5 and C-7 fluorine atoms are in ortho and para positions, respectively. The combined orienting effect of the fluorine atoms often outweighs other factors. This is evident in the ammonolysis of 5,6,8-trifluoroquinoline (B3053294), where substitution occurs at position 5, which is activated by the para-fluorine at C-8 and the ortho-fluorine at C-6. researchgate.net

The nitrogen atom in the quinoline (B57606) heterocycle exerts an electron-withdrawing inductive effect, which deactivates the entire ring system towards electrophilic attack but activates it towards nucleophilic attack. researchgate.net However, its influence on the regioselectivity of SNAr reactions on the benzene portion of the molecule is more nuanced and often subordinate to the powerful directing effects of the fluorine atoms. researchgate.net

In many cases, the observed regioselectivity is explained by the combined orientation effect of the fluorine atoms, which can outweigh the influence of the heterocyclic nitrogen. researchgate.net For instance, in the ammonolysis of 6-chloro-5,7,8-trifluoroquinoline, substitution occurs at position 7, guided by the activating effects of the C-5 and C-8 fluorine atoms, rather than at a position more strongly influenced by the heterocyclic nitrogen. However, in some reactions, the inductive effect of the ring nitrogen is considered a contributing factor to the observed product distribution. researchgate.net

The aminodefluorination of this compound and its analogues follows the classical two-step SNAr (addition-elimination) mechanism. masterorganicchemistry.combyjus.com

Nucleophilic Attack: The reaction is initiated by the attack of the nitrogen nucleophile (e.g., ammonia or an amine) on one of the carbon atoms bearing a fluorine atom. This attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate called a σ-complex or Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step.

Elimination of Fluoride: In the second, faster step, the aromaticity of the ring is restored by the expulsion of a fluoride ion (F⁻) from the intermediate complex.

The stability of the Meisenheimer intermediate is crucial in determining the reaction's rate and regioselectivity. Electron-withdrawing groups, particularly those positioned ortho and para to the site of attack, stabilize the negative charge in the intermediate through resonance and inductive effects. masterorganicchemistry.com In this compound, the fluorine atoms and the heterocyclic nitrogen perform this role. The preferential attack at a specific carbon is dictated by which position leads to the most stabilized intermediate. For example, attack at C-7 in 5,6,7,8-tetrafluoroquinoline is favored because the resulting negative charge is effectively delocalized and stabilized by the fluorine atoms at the ortho (C-8) and para (C-5) positions. researchgate.net

Regioselectivity Studies of SNAr Reactions with Nitrogen-Centered Nucleophiles

Reactions with Carbon-Centered Nucleophiles

The electron-withdrawing nature of the three fluorine atoms on the carbocyclic ring of this compound enhances the acidity of the aromatic C-H protons, particularly the one at the C-8 position. This increased acidity makes the compound susceptible to deprotonation by strong bases, creating a nucleophilic carbanion that can react with various electrophiles.

Alkylation, Arylation, Alkenylation, and Alkynylation

Direct C-H functionalization provides a pathway for introducing carbon-based substituents onto the quinoline core without prior halogenation. While specific studies on this compound are limited, research on closely related isomers demonstrates the feasibility of such reactions.

For instance, studies on other trifluoroquinoline isomers, such as 4,5,7- and 4,6,7-trifluoroquinoline, have shown that methylation can be achieved via a C-H activation strategy. fluorine1.ru In these cases, the C-H bond situated between two fluorine atoms is selectively deprotonated by a strong base like sodium amide in liquid ammonia. fluorine1.ru The resulting quinolinyl anion acts as a potent nucleophile, reacting with an electrophile like methyl iodide to yield the corresponding methyl-substituted trifluoroquinoline. fluorine1.ru This suggests that this compound could potentially undergo similar C-H alkylation at its most activated positions when treated with a strong base and a suitable carbon electrophile.

Direct C-H arylation, alkenylation, and alkynylation reactions on the parent this compound are not extensively documented in the literature. These transformations, often accomplished through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), typically necessitate the presence of a halide or triflate leaving group on the aromatic ring, which must be installed in a separate synthetic step. mdpi.com

Table 1: Analogous C-H Alkylation of Trifluoroquinolines fluorine1.ru

Starting Material Base/Solvent Electrophile Product
4,5,7-Trifluoroquinoline NaNH₂ / liq. NH₃ CH₃I 6-Methyl-4,5,7-trifluoroquinoline

Reactivity of this compound N-Oxides

The conversion of the quinoline nitrogen to an N-oxide dramatically alters the electronic properties and reactivity of the heterocyclic ring. The N-oxide group is strongly electron-withdrawing, which significantly deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic attack, especially at the C-2 and C-4 positions. scripps.eduresearchgate.net

Aromatic Nucleophilic Substitution of Hydrogen Atoms

A key reaction of quinoline N-oxides is the aromatic nucleophilic substitution of a hydrogen atom (SₙH), most commonly at the C-2 position. mdpi.comnih.gov This process allows for the direct formation of C-C or C-heteroatom bonds without a formal leaving group. The reaction is initiated by the nucleophilic attack at the electron-deficient C-2 position, followed by a rearomatization step that results in the substitution of hydrogen. nih.gov

While direct experimental data on this compound N-oxide is scarce, studies on other polyfluorinated quinoline N-oxides provide strong evidence for this reaction pathway. Research has shown that N-oxides of compounds like 5,6,7,8-tetrafluoroquinoline and 5,7,8-trifluoro-6-(trifluoromethyl)quinoline (B14244650) react with nucleophiles at the C-2 position. researchgate.net For example, the interaction of these polyfluorinated quinoline N-oxides with the lithium derivative of a nitronyl nitroxide results in the selective substitution of the hydrogen atom at the C-2 position of the pyridine (B92270) moiety. researchgate.net This highlights that even with a heavily fluorinated benzene ring, the C-2 position of the N-oxide remains the most electrophilic site for nucleophilic attack. This reactivity pattern is general for quinoline N-oxides and is expected to apply to this compound N-oxide. mdpi.comnih.gov

Table 2: Analogous Nucleophilic Substitution of Hydrogen in Polyfluorinated Quinoline N-Oxides

Starting Material Nucleophile Product
5,6,7,8-Tetrafluoroquinoline N-oxide Lithiated 4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl Product of H-substitution at C-2

Structural Elucidation and Spectroscopic Characterization of 5,6,7 Trifluoroquinoline

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov While comprehensive X-ray diffraction studies have been performed on various isomers, such as 5,6,8-trifluoroquinoline (B3053294) and 5,7,8-trifluoroquinoline, specific single-crystal X-ray analysis data for 5,6,7-Trifluoroquinoline is not extensively available in the surveyed scientific literature. researchgate.netresearchgate.net However, the principles of such an analysis and the expected structural features can be described based on established crystallographic methods and data from closely related compounds. rsc.orgmdpi.com

Determination of Molecular and Crystal Structures

The process of determining the molecular and crystal structure of a compound like this compound would begin with the growth of a high-quality single crystal. nih.gov This crystal, when exposed to an X-ray beam, produces a unique diffraction pattern. mdpi.com The analysis of this pattern allows for the determination of the unit cell dimensions (the fundamental repeating unit of the crystal) and the space group (the symmetry operations that describe the crystal lattice). caltech.edu

Subsequent refinement of the structural model would yield precise atomic coordinates, from which crucial molecular geometry data such as bond lengths, bond angles, and torsion angles are calculated. caltech.edu This provides an unambiguous confirmation of the molecular structure and its conformation in the solid state.

Analysis of Supramolecular Motifs

Supramolecular motifs are recognizable patterns of intermolecular interactions that define how molecules assemble in a crystal. nih.gov In the crystal structures of related polyfluorinated quinolines, the packing is governed by a complex interplay of various weak intermolecular forces. researchgate.net These interactions collectively guide the formation of larger, ordered assemblies, such as chains, sheets, or three-dimensional networks. The specific arrangement of fluorine atoms and the nitrogen heteroatom in this compound would be expected to produce a unique set of supramolecular motifs, distinct from its other isomers.

Investigation of Intermolecular Interactions (N…H, F…H, F…F, C-F…π, π-Stacking)

The crystal packing of this compound would be stabilized by a variety of non-covalent interactions, which are crucial in the fields of crystal engineering and materials science. researchgate.netrsc.org Studies on analogous fluorinated and heterocyclic compounds show that a combination of the following interactions is typically observed: researchgate.netrsc.orgmdpi.com

N…H Interactions: The nitrogen atom of the quinoline (B57606) ring can act as a hydrogen bond acceptor, potentially interacting with acidic protons from neighboring molecules.

F…H Interactions: Weak hydrogen bonds involving the fluorine atoms (as acceptors) and hydrogen atoms from adjacent molecules are common in the crystal structures of fluoroorganic compounds. researchgate.net

F…F Interactions: These contacts, once considered purely repulsive, are now recognized as potentially stabilizing interactions that help organize molecular packing.

C-F…π Interactions: The interaction between a polarized C-F bond and the electron-rich π-system of an aromatic ring of a neighboring molecule can be a significant structure-directing force. researchgate.net

π-Stacking: Interactions between the aromatic rings of adjacent quinoline molecules are expected. In polyfluorinated aromatics, these often take the form of offset or slipped-stack arrangements due to the quadrupolar moments of the fluorinated and non-fluorinated rings. researchgate.net

Table 1: Potential Intermolecular Interactions in Solid-State this compound This table outlines the types of interactions anticipated to be significant in the crystal structure, based on analyses of similar compounds. researchgate.netresearchgate.net

Interaction TypeDonorAcceptorTypical Characteristics
Hydrogen BondingC-HNDirects molecules via the heterocyclic nitrogen.
Hydrogen BondingC-HFWeak, electrostatic interactions contributing to overall stability.
Halogen InteractionsFFShort contacts that influence crystal packing.
π-InteractionsC-F BondAromatic Ring (π-system)C-F…π interactions involving the fluorinated benzene (B151609) moiety.
π-InteractionsAromatic RingAromatic RingOffset π-stacking between quinoline ring systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural confirmation of organic molecules in solution. For fluorinated compounds, a combination of ¹H and ¹⁹F NMR is particularly powerful. researchgate.net

¹H NMR and ¹⁹F NMR for Structural Confirmation

The structural identity of this compound is unequivocally confirmed by NMR spectroscopy. The ¹H NMR spectrum would show signals corresponding to the four protons on the molecule: H-2, H-3, H-4 on the pyridine (B92270) ring and H-8 on the benzene ring. The chemical shift and multiplicity of each signal provide information about its electronic environment and neighboring protons.

¹⁹F NMR spectroscopy is especially diagnostic. man.ac.uk It would display three distinct signals for the three non-equivalent fluorine atoms at the C-5, C-6, and C-7 positions. The presence of exactly three signals in the ¹⁹F spectrum confirms the trifluoro-substitution, and their specific coupling patterns (splittings) with each other and with nearby protons (like H-8) allow for unambiguous assignment to the 5,6,7-positions. researchgate.net

Analysis of Chemical Shifts and Coupling Constants

A detailed analysis of chemical shifts (δ), reported in parts per million (ppm), and spin-spin coupling constants (J), reported in Hertz (Hz), provides definitive proof of structure. ubc.caacs.org

The chemical shifts of the protons are influenced by the electron-withdrawing effects of the adjacent fluorine atoms. The coupling constants are particularly informative:

³JHH: Vicinal coupling between protons on the pyridine ring (e.g., between H-2 and H-3, H-3 and H-4) helps to assign their positions.

JHF: Coupling between fluorine and hydrogen atoms occurs over several bonds. For instance, the H-8 signal would be split by the F-7 atom (ortho coupling, ³JHF), and potentially show smaller couplings to F-6 (meta, ⁴JHF) and F-5 (para, ⁵JHF).

JFF: Coupling between the fluorine atoms themselves is highly dependent on their relative positions. Ortho (³JFF, between F-5/F-6 and F-6/F-7) and meta (⁴JFF, between F-5/F-7) couplings have characteristic value ranges that are crucial for confirming the substitution pattern. acs.org

Table 2: Illustrative ¹H NMR Data for this compound Note: This table presents hypothetical, chemically reasonable data for illustrative purposes to demonstrate the principles of NMR analysis. Actual experimental values may vary.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment Notes
H-2~8.9dd³J(H2-H3) ≈ 4.5, ⁴J(H2-H4) ≈ 1.7Doublet of doublets due to coupling with H-3 and H-4.
H-3~7.5dd³J(H3-H2) ≈ 4.5, ³J(H3-H4) ≈ 8.5Doublet of doublets due to coupling with H-2 and H-4.
H-4~8.2d³J(H4-H3) ≈ 8.5Doublet due to coupling with H-3.
H-8~7.9ddd³J(H8-F7) ≈ 9.0, ⁴J(H8-F6) ≈ 6.0, ⁵J(H8-F5) ≈ 1.0Complex multiplet due to coupling with three F atoms.

Table 3: Illustrative ¹⁹F NMR Data for this compound Note: This table presents hypothetical, chemically reasonable data for illustrative purposes. Chemical shifts are relative to a standard like CFCl₃. Actual experimental values may vary.

FluorineChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment Notes
F-5~ -140ddd³J(F5-F6) ≈ 20, ⁴J(F5-F7) ≈ 3, ⁵J(F5-H8) ≈ 1.0Split by F-6 (ortho), F-7 (meta), and H-8 (para).
F-6~ -155ddd³J(F6-F5) ≈ 20, ³J(F6-F7) ≈ 20, ⁴J(F6-H8) ≈ 6.0Split by F-5 (ortho), F-7 (ortho), and H-8 (meta).
F-7~ -150ddd³J(F7-F6) ≈ 20, ³J(F7-H8) ≈ 9.0, ⁴J(F7-F5) ≈ 3Split by F-6 (ortho), H-8 (ortho), and F-5 (meta).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound, confirming its elemental composition and providing clues about its structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis would provide the high-accuracy mass of the molecular ion of this compound (C₉H₄F₃N). This data is essential for confirming the elemental formula, as the measured mass would be compared to the theoretical exact mass. No published HRMS data for this specific isomer could be found.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography to separate compounds in a mixture with mass spectrometry for their identification. For a purified sample of this compound, GC-MS would provide its retention time under specific chromatographic conditions and a mass spectrum of the eluted compound. This would help confirm purity and provide its electron ionization (EI) mass spectrum, showing the molecular ion and characteristic fragmentation patterns. Searchable public databases and scientific literature did not yield specific GC-MS data for this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups and provides a "fingerprint" of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. An FTIR spectrum for this compound would be expected to show characteristic absorption bands for C-F stretching, C=C and C=N stretching of the quinoline ring system, and aromatic C-H bending. Without experimental data, a specific analysis and data table cannot be provided.

Electronic Absorption and Emission Spectroscopy

This category of techniques investigates the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum reveals the wavelengths of maximum absorbance (λmax), which are characteristic of the compound's conjugated π-electron system. The absorption spectrum for this compound would be influenced by the quinoline core and the fluorine substituents. No experimentally recorded UV-Vis spectra for this compound are available in the searched literature.

Photoluminescence (PL) Spectroscopy

PL spectroscopy, or fluorescence spectroscopy, measures the light emitted by a substance after it has absorbed photons. Many quinoline derivatives are known to be fluorescent. A PL spectrum would provide the excitation and emission maxima for this compound, offering insights into its electronic structure and potential applications in materials science or as a fluorescent probe. However, no specific photoluminescence studies for this isomer have been published.

While computational studies have been conducted on other fluorinated quinoline derivatives, the strict adherence to the subject "this compound," as per the instructions, prevents the inclusion of data from related but distinct compounds.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with the specified structure and content, as the foundational research findings and data for this compound are not present in the accessible literature. An article that meets the requirements for detailed research findings and data tables cannot be constructed without this essential information.

Computational and Theoretical Studies on 5,6,7 Trifluoroquinoline

Intermolecular Interactions and Non-Covalent Bonding

Computational chemistry provides powerful tools for investigating the intermolecular interactions and non-covalent bonding patterns of 5,6,7-trifluoroquinoline. The presence of a nitrogen atom in the quinoline (B57606) ring and three electronegative fluorine atoms on the benzene (B151609) ring dictates its interaction profile. The primary non-covalent forces at play include hydrogen bonds, halogen bonds, and π-interactions.

Density Functional Theory (DFT) is a common method used to model these interactions, providing insights into the geometry and energy of molecular complexes. nih.gov For this compound, the nitrogen atom can act as a hydrogen bond acceptor. The fluorine atoms, while typically weak hydrogen bond acceptors, can participate in halogen bonding, where the electropositive crown (σ-hole) on the halogen atom interacts with a nucleophile. nih.gov

Key intermolecular interactions involving this compound include:

Hydrogen Bonding: The lone pair of electrons on the quinoline nitrogen can form hydrogen bonds with donor molecules.

Halogen Bonding: The fluorine atoms can act as halogen bond donors, interacting with electron-rich atoms.

π-π Stacking: The aromatic quinoline ring system can engage in π-π stacking interactions with other aromatic molecules. These interactions are crucial for the packing of molecules in the solid state and for binding to biological targets.

Theoretical studies on similar heterocyclic compounds often employ methods like DFT to analyze the nature of these non-covalent interactions, revealing how electrostatic and dispersion forces contribute to the stability of molecular assemblies. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are indispensable for understanding the behavior of this compound at an atomic level, particularly its interactions with biological macromolecules. These computational methods allow researchers to predict binding modes, assess interaction stability, and guide the design of new derivatives with enhanced biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is frequently used to predict the binding mode of a small molecule ligand, such as a quinoline derivative, to the active site of a target protein. nih.gov

Studies on various fluoroquinolone analogs have demonstrated their interaction with a range of biological targets. For example, docking studies have been performed on fluoroquinolones with enzymes like DNA gyrase, topoisomerase, and HIV non-nucleoside reverse transcriptase to elucidate their mechanism of action. nih.govnih.gov The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity, with lower scores indicating stronger binding.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a score for each pose. nih.gov Analysis of the best-docked poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. osti.gov

Compound SeriesTarget ProteinKey Interactions Noted in StudiesExample Docking Score (kcal/mol)
Quinoline DerivativesHIV Reverse Transcriptase (PDB: 4I2P)Hydrophobic interactions with TRP229, hydrogen bonds with LYS101. nih.gov-10.67 nih.gov
Fluoroquinolone AnalogsS. aureus DNA GyraseInteractions with the catalytic region of the enzyme. nih.govmdpi.com-9.67 researchgate.net
Halogenated QuinolinesMonoamine Oxidase (MAO-A/B)Interactions within the enzyme's active site, revealing inhibitory potential. nih.govNot specified
QuinolinesSARS-CoV-2 Spike ProteinBinding to the interface of the Spike-ACE2 receptor complex. osti.gov-8.0 osti.gov

This table presents example data from studies on related quinoline and fluoroquinolone compounds to illustrate the type of information generated from molecular docking studies. The specific scores and interactions are for the compounds investigated in the cited literature and not directly for this compound.

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. Following molecular docking, MD simulations can be employed to assess the stability of the predicted ligand-protein complex and to gain a more dynamic understanding of the binding interactions. nih.gov

In a typical MD simulation, the docked complex is placed in a simulated physiological environment (e.g., a box of water molecules and ions). nih.gov The forces between all atoms are calculated, and Newton's laws of motion are used to simulate their movements over a specific period, often nanoseconds to microseconds. dovepress.com

Analysis of the MD trajectory can provide valuable information:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to see if the complex remains stable or if the ligand dissociates from the binding site. nih.gov

Conformational Changes: MD simulations can reveal how the protein and ligand adapt their conformations to achieve an optimal fit.

Binding Free Energy: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to calculate a more accurate estimate of the binding free energy, which correlates with binding affinity. nih.gov

For instance, MD simulations performed on novel 5-oxo-hexahydroquinoline derivatives in complex with human P-glycoprotein showed the formation of stable hydrogen bonds with key residues in the binding site, confirming the stability of the interaction. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For fluoroquinolones, QSAR studies are instrumental in predicting the activity of new derivatives and in understanding which structural features are crucial for their therapeutic effects. mdpi.commdpi.com

The process begins with a dataset of compounds for which the biological activity (e.g., antibacterial potency, enzyme inhibition) has been experimentally measured. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as steric (size and shape), electronic (charge distribution), and hydrophobic characteristics.

Using statistical methods like Partial Least Squares (PLS) analysis, a mathematical model is developed that relates the descriptors to the observed biological activity. mdpi.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful. nih.gov These methods generate contour maps that visualize the regions in 3D space where modifications to the molecular structure are likely to increase or decrease activity.

For example, a 3D-QSAR study on tetrahydroquinoline derivatives targeting the enzyme LSD1 yielded robust CoMFA and CoMSIA models. nih.gov The resulting contour maps provided clear guidance for designing new derivatives, indicating where bulky groups, electronegative groups, or hydrogen bond donors would be favorable for enhancing inhibitory activity. nih.gov These models are then used to predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov

QSAR Study FocusModel TypeKey Findings from Studies on Related Compounds
Environmentally Friendly Fluoroquinolones3D-QSAR (CoMSIA)Identified structural modifications to reduce plasma protein binding rates and improve photodegradability. mdpi.com
LSD1 Inhibitors (Tetrahydroquinolines)3D-QSAR (CoMFA/CoMSIA)Contour maps guided the design of new derivatives with higher predicted activity based on steric and electrostatic fields. nih.gov
Antibacterial Fluoroquinolones2D-QSARProvided details on the relationship between structure and antibacterial activity, offering clues for modifications to improve potency. nih.gov
Photodegradation and Microbial Degradation of Fluoroquinolones3D-QSARDeveloped a model to predict the combined degradation effects and guide molecular modification for improved environmental safety. nih.gov

This table summarizes findings from QSAR studies on classes of compounds related to this compound to exemplify the application and outcomes of such methodologies.

Applications of 5,6,7 Trifluoroquinoline and Its Derivatives in Advanced Chemical Research

Applications in Medicinal Chemistry Research and Development

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. mdpi.com The introduction of fluorine atoms to this scaffold, particularly in a polyfluorinated pattern like in 5,6,7-trifluoroquinoline, is a key strategy for the development of novel therapeutic agents. nih.govnih.gov

Design and Synthesis of Derivatives for Biological Activity Studies

The synthesis of this compound derivatives is a critical first step in exploring their biological potential. Synthetic strategies often involve the cyclization of appropriately fluorinated anilines with α,β-unsaturated carbonyl compounds or other suitable three-carbon synthons. The reactivity of the polyfluorinated ring system also allows for subsequent modifications, such as nucleophilic aromatic substitution, to introduce a variety of functional groups and create diverse chemical libraries for biological screening. nih.govnih.gov

While direct studies on this compound are limited, research on structurally related 5,6,7-trimethoxy quinolines has demonstrated the potential of substitution at these positions to yield compounds with significant anticancer activity. nih.govnih.gov For instance, derivatives of 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.govnih.gov This suggests that the 5,6,7-trisubstituted quinoline scaffold is a viable template for the design of biologically active molecules.

Role of Fluorine Atom in Modulating Pharmacodynamic and Pharmacokinetic Properties

The presence of fluorine atoms, as in this compound, can profoundly influence the pharmacodynamic and pharmacokinetic properties of a molecule.

Pharmacodynamics:

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.

Conformational Control: The stereoselective placement of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation. beilstein-journals.org

Pharmacokinetics:

Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. However, the effect of multiple fluorine atoms on lipophilicity needs to be carefully balanced to maintain adequate aqueous solubility.

Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, such as the one in the quinoline ring. This can influence the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and target interactions. beilstein-journals.org

Enzyme Inhibition Studies

Quinoline derivatives are known to inhibit a wide range of enzymes, and the introduction of fluorine can enhance this activity. While specific data for this compound is not available, studies on other fluorinated and substituted quinolines provide insights into its potential as an enzyme inhibitor.

CYP450: Cytochrome P450 enzymes are crucial for drug metabolism. Inhibition of specific CYP isoforms can lead to drug-drug interactions. The inhibitory potential of quinoline derivatives against various CYP enzymes has been investigated. nih.gov

NQO1 (NAD(P)H:quinone oxidoreductase 1): NQO1 is an enzyme overexpressed in many cancer cells. Quinoline-5,8-dione derivatives have been developed as NQO1 inhibitors with potent antiproliferative activities. mdpi.com

Tubulin Polymerization: Tubulin is a key component of the cytoskeleton and a validated target for anticancer drugs. Several quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govnih.gov For example, certain 5,6,7-trimethoxy quinoline derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov

Anticholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important enzymes in the nervous system. Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease. While not specific to trifluoroquinolines, the anticholinesterase activity of various heterocyclic compounds is an active area of research. dwjlab.com

In Vitro Studies on Cell Lines for Activity Screening

The initial evaluation of the biological activity of new this compound derivatives typically involves in vitro screening against various cell lines. This is a crucial step to identify compounds with potential therapeutic effects, particularly in the area of oncology.

Numerous studies have demonstrated the cytotoxic effects of substituted quinoline derivatives against a panel of human cancer cell lines. For instance, derivatives of 5,6,7-trimethoxy quinoline have been tested against cell lines such as MCF-7 (breast cancer), A2780 (ovarian cancer), and their multidrug-resistant counterparts. nih.govnih.gov The half-maximal inhibitory concentration (IC50) values are determined to quantify the potency of the compounds.

Table 1: Example of In Vitro Cytotoxicity Data for 5,6,7-Trimethoxy Quinoline Derivatives

CompoundCell LineIC50 (µM)
7e A27805.02
A2780/RCIS5.86
MCF-78.16
MCF-7/MX8.04
7f A27806.75
A2780/RCIS7.02
MCF-710.23
MCF-7/MX10.11

Data adapted from a study on 5,6,7-trimethoxy quinoline derivatives. nih.gov

These studies often include mechanistic investigations to understand how the compounds exert their effects, such as cell cycle analysis and apoptosis assays. nih.govnih.gov

Development of Functionalized Quinolines for Targeted Delivery Systems

Functionalization of the this compound scaffold can enable its use in targeted drug delivery systems. By attaching specific ligands, the quinoline-based drug can be directed to particular cells or tissues, thereby increasing its efficacy and reducing off-target side effects. While specific examples for this compound are not yet reported, the general principles of targeted drug delivery are applicable.

Strategies for targeted delivery include:

Passive Targeting: Exploiting the enhanced permeability and retention (EPR) effect in tumors by formulating the drug into nanoparticles.

Active Targeting: Conjugating the drug to a targeting moiety, such as an antibody or a small molecule ligand, that recognizes a receptor overexpressed on the target cells.

Applications in Materials Science and Supramolecular Chemistry

The unique electronic and structural properties of polyfluorinated aromatic compounds, such as this compound, make them attractive building blocks for the development of advanced materials and supramolecular assemblies. The strong electron-withdrawing nature of the fluorine atoms can significantly influence the electronic properties of the quinoline ring system, while the potential for non-covalent interactions involving fluorine can be exploited in the design of self-assembling systems.

Currently, there is a lack of specific research on the applications of this compound in materials science and supramolecular chemistry. However, based on the properties of other polyfluorinated heterocycles, several potential areas of application can be envisioned:

Organic Electronics: The electron-deficient nature of the this compound core could make it a useful component in n-type organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Supramolecular Assemblies: The fluorine atoms in this compound can participate in various non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. These interactions can be utilized to direct the self-assembly of molecules into well-defined supramolecular architectures with interesting properties. The study of supramolecular assemblies of fluorinated aza-aromatics is an emerging field with potential applications in areas such as crystal engineering and the development of functional materials.

Further research is needed to explore and realize the potential of this compound and its derivatives in these exciting areas of materials science and supramolecular chemistry.

Exploration in Liquid Crystal and Cyanine (B1664457) Dye Development

Contributions to Conjugated Molecules and Polymers with Enhanced Electronic Properties

Similarly, the role of this compound as a monomer or building block in the synthesis of conjugated molecules and polymers with enhanced electronic properties is not well-established in the current body of scientific literature. The electron-withdrawing nature of the fluorine atoms would be expected to impact the electronic bandgap and charge transport properties of any resulting polymers. Nevertheless, specific research dedicated to synthesizing and evaluating such materials derived from this compound is not available.

Q & A

Q. Basic

  • ¹⁹F NMR : Distinguishes fluorine atoms at positions 5, 6, and 7 based on chemical shifts (δ). For example, C-7 fluorine typically appears downfield (δ ≈ −110 ppm) due to electron-withdrawing effects of adjacent substituents .
  • X-ray crystallography : Confirms regiochemistry and packing motifs. For instance, C-F···H-C interactions in the crystal lattice influence solubility and stability .

Methodological Note : Use deuterated solvents (e.g., CDCl₃) to avoid signal overlap in ¹H NMR. For X-ray analysis, slow evaporation from dichloromethane/hexane mixtures often yields high-quality crystals.

What strategies mitigate regioselectivity challenges during electrophilic substitution in this compound?

Advanced
Regioselectivity is influenced by fluorine’s electron-withdrawing effects and steric hindrance. Approaches include:

  • Directed ortho-metalation : Use of LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions, enabling functionalization at C-8 .
  • Computational guidance : DFT calculations predict charge distribution (e.g., C-5 is most electron-deficient), guiding nitration or halogenation .
  • Protecting groups : Temporary protection of reactive sites (e.g., acetylating C-3) to direct substitutions to desired positions .

Case Study : Nitration of this compound yields 8-nitro derivatives due to fluorine’s meta-directing effects, confirmed by HPLC-MS and ¹⁹F NMR .

How do fluorine substituents at positions 5, 6, and 7 modulate electronic properties and reactivity?

Advanced
Fluorine’s inductive effects alter electron density and frontier molecular orbitals (FMOs):

  • C-5 and C-7 fluorines increase electrophilicity at C-8, enhancing reactivity toward nucleophiles.
  • C-6 fluorine creates steric constraints, reducing accessibility to bulky reagents .
  • Hammett parameters : σₚ values for trifluoromethyl groups correlate with reaction rates in Suzuki-Miyaura couplings .

Experimental Validation : Cyclic voltammetry reveals reduced LUMO energy (−3.2 eV) compared to non-fluorinated quinolines (−2.5 eV), explaining enhanced electrophilic character .

How should researchers address contradictions in reported biological activity data for this compound analogs?

Advanced
Discrepancies often arise from:

  • Substituent positioning : Minor shifts (e.g., C-6 vs. C-7 fluorine) alter binding affinity to target enzymes. Validate using molecular docking .
  • Purity issues : Trace solvents (e.g., DMF) in ≤97% pure samples can inhibit biological activity. Use HPLC (≥99% purity) for assays .
  • Assay variability : Standardize protocols (e.g., MIC testing against S. aureus ATCC 25923) to ensure reproducibility .

Q. Resolution Framework :

Re-synthesize compounds using peer-reviewed methods.

Characterize intermediates via GC-MS/HPLC.

Cross-validate bioactivity in ≥2 independent labs.

What computational tools predict the metabolic stability of this compound derivatives?

Q. Advanced

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism and plasma protein binding .
  • Molecular Dynamics (MD) : Simulate interactions with CYP3A4 to identify metabolic hotspots (e.g., oxidation at C-2) .
  • QSAR Models : Train datasets with logP and topological polar surface area (TPSA) to correlate structure with half-life (t₁/₂) .

Validation : Compare in silico predictions with in vitro microsomal assays (e.g., human liver microsomes, 37°C, pH 7.4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.